molecular formula C10H15BrN2O B1441992 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine CAS No. 1220035-09-5

5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine

Cat. No. B1441992
M. Wt: 259.14 g/mol
InChI Key: KCTRJRXRIZQVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine is a chemical compound with the CAS Number: 1094433-13-2 . It has a molecular weight of 245.12 and its IUPAC name is 5-bromo-N-(3-methoxypropyl)-2-pyridinamine . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BrN2O/c1-13-6-2-5-11-9-4-3-8 (10)7-12-9/h3-4,7H,2,5-6H2,1H3, (H,11,12) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine is a liquid at room temperature . It has a molecular weight of 245.12 .

Scientific Research Applications

Antiviral Activity and Retrovirus Replication Inhibition

One study explored the antiviral properties of pyrimidine derivatives, including compounds structurally related to 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine. These derivatives exhibited marked inhibition of retrovirus replication in cell culture, highlighting their potential in antiretroviral therapy. The research emphasized the synthesis of these compounds and their biological evaluation against various viruses, offering a foundation for further exploration of related compounds in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).

Advanced Synthesis Techniques for Heterocyclic Compounds

Another study detailed efficient methodologies for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, compounds related to the chemical framework of 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine. The research provided insight into high-yielding routes and potential rapid access to other heterocyclic analogues, underscoring the versatility of such compounds in organic synthesis (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, Renaud, 2009).

Novel Synthesis of Bromopyrimidine Derivatives

Research on the selective synthesis of novel 5-bromopyrimidine derivatives, closely related to the compound , demonstrated the potential of these substances in pharmaceutical and materials science applications. The study highlighted the use of palladium-catalyzed reactions for the synthesis, indicating the compound's utility in creating complex molecular structures with potential biological activity (Jin Wusong, 2011).

Applications in Corrosion Inhibition

An investigation into the electrochemical and theoretical quantum approaches on the inhibition of carbon steel corrosion in acidic media identified the use of brominated pyridine derivatives as effective corrosion inhibitors. This study elucidates the compound's relevance beyond biological applications, demonstrating its utility in materials science and engineering (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, Aliaga-Alcalde, 2015).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-8-6-9(11)7-13-10(8)12-4-3-5-14-2/h6-7H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTRJRXRIZQVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCCCOC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225694
Record name 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine

CAS RN

1220035-09-5
Record name 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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